iron(3+);arsorate;dihydrate
Description
Significance of Iron(III) Arsenate Dihydrate in Environmental Geochemistry and Materials Science
The primary significance of iron(III) arsenate dihydrate lies in its ability to immobilize arsenic in a stable, crystalline form. ontosight.aipjoes.com Arsenic is a highly toxic element that can contaminate soil and water through natural processes and human activities, such as mining and smelting of non-ferrous metals. ontosight.aipjoes.com Scorodite is recognized as one of the most suitable materials for the long-term disposal of arsenic-containing wastes due to its high arsenic content (approximately 32.5% by weight), low solubility under acidic to neutral conditions, and high stability. pjoes.comwebmineral.com
In environmental geochemistry, scorodite plays a crucial role in controlling the fate and transport of arsenic in environments affected by mining. geoscienceworld.org It is a common secondary mineral found in the oxidized zones of hydrothermal veins and in mine tailings. gemfame.com The formation of scorodite naturally attenuates arsenic contamination by sequestering it into a solid phase, thereby reducing its mobility and bioavailability. ontosight.ai
In materials science, research is focused on the synthesis of scorodite for the explicit purpose of arsenic remediation. elsevierpure.comnih.gov The development of methods to precipitate arsenic as crystalline scorodite from industrial effluents, such as those from copper smelting, is a key area of study. elsevierpure.comnih.gov Synthetic scorodite is being investigated for its potential in creating stable, long-term storage solutions for arsenic-rich residues, which is a significant challenge for the metallurgical industry. pjoes.comteck.com The physical and chemical properties of scorodite, such as its crystal structure and particle size, are critical factors that influence its stability and are therefore a major focus of research. nih.gov
Historical Context and Evolution of Research on Iron(III) Arsenate Dihydrate
The mineral now known as scorodite was first mentioned in 1801 by French mineralogist Jacques-Louis de Bournon, who referred to it as "cupromartial arsenate." gemrockauctions.com It was officially named "scorodite" in 1818 by German mineralogist Johann Friedrich August Breithaupt. gemrockauctions.com For much of the 19th and early 20th centuries, research on scorodite was primarily descriptive and focused on its mineralogical properties and occurrences in various geological settings. nationalgemlab.in
The latter half of the 20th century saw a shift in research focus, driven by the growing awareness of arsenic's environmental toxicity. Scientists began to investigate the thermodynamic properties and stability of scorodite to better understand its role in controlling arsenic mobility in natural systems. geoscienceworld.org This period also marked the beginning of experimental studies into the synthesis of scorodite. rsc.org
Since the 1980s, research has intensified on developing controlled methods for scorodite precipitation as a means of industrial arsenic disposal. gemrockauctions.com This has led to the development of various synthesis techniques, including hydrothermal and atmospheric pressure methods. pjoes.compjoes.com The goal of this research has been to produce highly crystalline and stable scorodite that can safely immobilize arsenic for long-term storage. nih.gov
Overview of Key Academic Research Frontiers for Iron(III) Arsenate Dihydrate
Current research on iron(III) arsenate dihydrate is vibrant and multidisciplinary, spanning geochemistry, materials science, and environmental engineering. Some of the key research frontiers include:
Advanced Synthesis Techniques: Researchers are exploring novel and more efficient methods for synthesizing scorodite. This includes atmospheric pressure synthesis, which is more cost-effective than traditional high-pressure hydrothermal methods. pjoes.comacs.org Other innovative approaches being investigated include microwave-assisted hydrothermal synthesis and biological methods that utilize microorganisms to facilitate scorodite precipitation. rsc.orgpjoes.com
Crystal Growth and Morphology Control: A significant area of research is focused on controlling the crystal size and shape of synthetic scorodite. nih.gov Larger, well-formed crystals are generally more stable and have lower arsenic leachability. nih.gov Studies are examining the effects of various parameters, such as pH, temperature, and the presence of seed crystals or mineralizers, on the resulting crystal characteristics. nih.govjst.go.jp
Long-Term Stability and Dissolution Kinetics: Understanding the long-term stability of scorodite under various environmental conditions is crucial for ensuring its effectiveness as an arsenic disposal medium. geoscienceworld.orgmdpi.com Research is ongoing to determine the dissolution rates and mechanisms of scorodite in different geochemical environments, including both oxic and anoxic conditions. mdpi.com
Incorporation of Impurities: Industrial waste streams often contain other elements besides arsenic. Therefore, a key research area is to understand how impurities, such as other metals, are incorporated into the scorodite crystal structure and how this affects its stability and arsenic retention. acs.orgfrontiersin.org
Surface Chemistry and Reactivity: The surface of scorodite plays a critical role in its interaction with the surrounding environment. Advanced analytical techniques are being used to study the surface chemistry and reactivity of scorodite, which is essential for predicting its long-term behavior in disposal sites. rsc.org
Data Tables
Chemical Properties of Iron(III) Arsenate Dihydrate
| Property | Value |
| Chemical Formula | FeAsO₄·2H₂O britannica.com |
| Molecular Weight | 230.80 g/mol nationalgemlab.in |
| Crystal System | Orthorhombic mindat.org |
| Color | Green, blue-green, grey, yellow-brown, violet mindat.org |
| Mohs Hardness | 3.5 - 4.0 gemfame.com |
| Density | 3.27 g/cm³ iucr.org |
| Solubility | Insoluble in water, soluble in acids nationalgemlab.innih.gov |
Structure
2D Structure
Properties
CAS No. |
16103-66-5 |
|---|---|
Molecular Formula |
AsFeH4O6 |
Molecular Weight |
230.79 g/mol |
IUPAC Name |
iron(3+);arsorate;dihydrate |
InChI |
InChI=1S/AsH3O4.Fe.2H2O/c2-1(3,4)5;;;/h(H3,2,3,4,5);;2*1H2/q;+3;;/p-3 |
InChI Key |
UYZMAFWCKGTUMA-UHFFFAOYSA-K |
SMILES |
O.O.[O-][As](=O)([O-])[O-].[Fe+3] |
Canonical SMILES |
O.O.[O-][As](=O)([O-])[O-].[Fe+3] |
Other CAS No. |
20909-44-8 |
Synonyms |
FeAsO(4)*2H(2)O scorodite |
Origin of Product |
United States |
Advanced Methodologies for Synthesis and Crystallization of Iron Iii Arsenate Dihydrate
Controlled Hydrothermal Synthesis Approaches for Iron(III) Arsenate Dihydrate
Hydrothermal synthesis involves the precipitation of scorodite from aqueous solutions at temperatures above the boiling point of water, typically in a sealed vessel known as an autoclave. This method allows for precise control over reaction parameters, influencing the final product's crystallinity, particle size, and stability.
Influence of Temperature and Pressure on Crystallization Kinetics
Temperature and the corresponding autogenous pressure are critical parameters that directly govern the kinetics of scorodite crystallization. Higher temperatures generally accelerate the reaction rate and improve the crystallinity of the resulting iron(III) arsenate dihydrate.
Reaction Rate: The rate of scorodite formation has been shown to increase significantly with even a modest rise in temperature, for instance, from 85°C to 100°C. researchgate.net Experimental studies have explored a wide temperature range, from 50°C to as high as 230°C. researchgate.netnih.gov At temperatures above 150°C in an autoclave, over 90% of arsenic can be precipitated from solution as crystalline solids. researchgate.net
Crystallinity and Particle Size: The crystallinity of the precipitates is directly enhanced by increasing the synthesis temperature. researchgate.net This is often accompanied by an increase in particle size, as observed in studies where particle size grew with temperatures up to 150°C. nih.gov However, at very high temperatures (e.g., 150°C to 180°C), other phases like ferric arsenate sub-hydrate (FAsH) and basic ferric arsenate sulfate (B86663) (BFAS) may begin to form alongside or instead of scorodite. nih.gov
Residence Time: The time required for complete crystallization is inversely related to the temperature. At lower temperatures, the process can be slow, with residence times extending up to three days, whereas at higher temperatures, crystallization can be achieved in as little as three hours. researchgate.netscribd.com
The table below summarizes the effect of temperature on scorodite synthesis from various studies.
| Temperature (°C) | Pressure | Key Findings | Reference(s) |
| 60 | Atmospheric | Resulted in poorly crystalline scorodite of fine particle size. | nih.gov |
| 85-100 | Atmospheric | The rate of formation increases dramatically with this temperature increase. | researchgate.net |
| 95 | Atmospheric | Crystalline scorodite was produced. Particle size increased with temperature. | nih.gov |
| 120-180 | Autoclave | Scorodite was the main phase at 120°C; other ferric arsenate phases appeared at 150°C and 180°C. | nih.gov |
| 150 | Autoclave | Resulted in well-formed crystals with increased particle size compared to lower temperatures. | nih.gov |
| >150 | Autoclave | Over 90% arsenic precipitation was achieved; crystallinity increases with temperature. | researchgate.net |
| 150-225 | Autoclave | Investigated the formation of various iron(III) arsenate-sulfate phases. | researchgate.net |
| 170 | Autoclave | Used to achieve scorodite crystallization under high pressure. | researchgate.netscribd.com |
Role of Initial Reagent Speciation and Concentration in Iron(III) Arsenate Dihydrate Formation
The chemical form (speciation) and concentration of the initial iron and arsenic reagents are determinant factors in the synthesis of scorodite, influencing phase purity and yield. The molar ratio of iron to arsenic (Fe/As) is particularly crucial.
Fe/As Molar Ratio: An equimolar ratio (Fe/As = 1) is theoretically required for stoichiometric scorodite. Studies have shown that crystalline scorodite is successfully formed at an Fe/As ratio of 1.0. nih.gov However, deviations from this ratio can lead to the formation of different products. At an Fe/As ratio of 2.0, a mixture of poorly crystalline scorodite and hematite (B75146) was observed, and at higher ratios of 5.0 and 10.0, only crystalline hematite formed, with no scorodite detected. nih.gov Conversely, Fe(III)/As(V) ratios of less than unity have been found to facilitate the hydrothermal crystallization of scorodite from its amorphous precursor. acs.org
Valence State of Reagents: Scorodite can be synthesized from various combinations of iron and arsenic valence states, including Fe(III)-As(V), Fe(II)-As(V), Fe(III)-As(III), and Fe(II)-As(III). pjoes.com When starting with Fe(II), an oxidation step is required to form the Fe(III) necessary for scorodite precipitation. This can be advantageous as it allows for better control over the supersaturation level. pjoes.com The use of Fe(II) favors the precipitation of ferric arsenate over arsenical ferrihydrite. bohrium.com
Concentration and Supersaturation: High initial concentrations of reagents, particularly Fe(III) (e.g., 0.4 M or higher), can lead to high supersaturation levels. researchgate.net This often results in the rapid precipitation of poorly crystalline or amorphous ferric arsenate phases instead of well-ordered scorodite. pjoes.comgeoscienceworld.org Controlling the supersaturation, for instance by the slow oxidation of Fe(II) or controlled reagent feeding, is key to forming crystalline scorodite. pjoes.com High initial ferric ion concentrations can also favor the formation of basic ferric sulfate instead of hematite or scorodite. researchgate.net
Effects of Co-precipitating Ions on Iron(III) Arsenate Dihydrate Crystallization
The presence of other ions in the solution, often originating from industrial effluents or reagents, can significantly impact scorodite crystallization by being incorporated into the crystal structure or by influencing the precipitation environment.
Sulfate (SO₄²⁻): Sulfate is a common co-ion in hydrometallurgical systems. It can be incorporated into the scorodite structure, forming sulphate-substituted scorodite. researchgate.net Research has shown that scorodite can incorporate up to 5% sulfate in its structure. researchgate.net The presence of sulfate is a key factor in the formation of various iron(III) arsenate-sulfate phases, especially at high temperatures. researchgate.netresearchgate.net
Divalent Cations (Ca²⁺, Cu²⁺, Mg²⁺, Ni²⁺): Calcium ions (Ca²⁺), often introduced through the use of lime (Ca(OH)₂) for neutralization, can enhance arsenic retention in the precipitate. nih.gov Evidence of a Ca(II)-Fe(III)-As(V) association in the solid phase has been reported. nih.govresearchgate.net Copper (Cu²⁺) and magnesium (Mg²⁺) have been shown to be incorporated into the scorodite lattice at levels up to 1%. researchgate.net The presence of nickel (Ni²⁺) has also been found to improve arsenic retention. nih.gov
Phosphate (B84403) (PO₄³⁻) and Silicate (B1173343) (SiO₄⁴⁻): Phosphate and silicate are known to interfere with arsenic removal processes. Phosphate, in particular, strongly competes with arsenate for sorption sites on iron precipitates. doi.orgnih.gov The presence of silicate can lead to the formation of Si-ferrihydrite, which can affect arsenate sequestration. doi.org
Mineralizers: Certain compounds, termed mineralizers, can be added to modify crystal growth. The addition of NaF, Na₂SiO₃·9H₂O, and Al(NO₃)₃·9H₂O during synthesis has been studied to tailor scorodite crystal characteristics and improve stability. nih.gov
Atmospheric and Biogenic Synthesis Pathways for Iron(III) Arsenate Dihydrate
In addition to energy-intensive hydrothermal methods, alternative synthesis routes at atmospheric pressure and lower temperatures are being developed. These include direct chemical precipitation under atmospheric conditions and innovative biogenic processes that utilize microorganisms.
Atmospheric Oxidation and Precipitation Mechanisms
Atmospheric synthesis of scorodite is typically carried out at temperatures below 100°C (commonly 90-95°C). pjoes.comresearchgate.net A critical aspect of this method is the management of supersaturation and pH.
The process often involves the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) in the presence of arsenate (AsO₄³⁻). researchgate.net This can be achieved by bubbling oxygen or air through the solution. researchgate.netrsc.org The in-situ generation of Fe³⁺ from Fe²⁺ oxidation allows for a slow, controlled release of the precipitating agent, which helps to maintain a low supersaturation level and favors the growth of well-defined crystals over the rapid formation of amorphous material. pjoes.com
Fe³⁺ + AsO₄³⁻ + 2H₂O ⇌ FeAsO₄·2H₂O
A key challenge is that the hydrolysis of Fe³⁺ generates acid, which lowers the pH and can inhibit further precipitation. pjoes.com Therefore, a neutralizing agent, such as sodium carbonate or calcium hydroxide (B78521), is often added simultaneously to maintain the pH within the optimal range for scorodite formation (typically pH 1-2). pjoes.comresearchgate.net An "improved atmospheric synthesis method" relies on the controlled oxidation of Fe(II), which inherently helps to manage the acid generated during the reaction. pjoes.com In some variations, seed crystals of scorodite are added to provide nucleation sites and further control crystal growth. pjoes.com
Microbiologically Mediated Crystallization Processes (Biogenic Scorodite)
A novel and sustainable approach to scorodite synthesis involves harnessing the metabolic activity of specific microorganisms. This process, which produces "biogenic scorodite," often occurs under milder conditions than conventional chemical synthesis. wur.nlnih.gov The microorganisms involved are typically thermo-acidophilic, thriving in hot, acidic environments similar to those required for chemical scorodite precipitation.
Several species of iron-oxidizing archaea and bacteria have been identified for their ability to mediate scorodite crystallization:
Acidianus sulfidivorans: This thermoacidophilic archaeon can precipitate scorodite at 80°C and a pH of 1, without the need for pre-existing seed crystals. nih.gov
Acidianus brierleyi: This species has been shown to simultaneously oxidize Fe²⁺ and As(III) at 70°C and a pH of 1.5-2.0, leading to the one-step formation of biogenic scorodite. nih.govjst.go.jpmdpi.com
Thiomonas cuprina and Acidimicrobium ferrooxidans: A two-step process using these moderately thermophilic bacteria has been developed for lower temperature synthesis (35-45°C). jst.go.jp
The proposed mechanism for biogenic scorodite formation involves the cell surface of the microorganism acting as a template for nucleation. nih.gov The process begins with the sorption of ferric iron and arsenate onto the cell surface, followed by the formation of ferric arsenate nuclei and subsequent crystal growth, which can sometimes lead to the partial encrustation of the cells. nih.gov A significant advantage of the biogenic route is that it can proceed without the addition of seed crystals, as the microorganisms themselves facilitate nucleation. wur.nlnih.gov Furthermore, research has shown that waste materials, such as iron sludge from acid mine drainage, can be used as an iron source, enhancing the sustainability of the process. mdpi.com
The table below details microorganisms used in biogenic scorodite synthesis.
| Microorganism(s) | Temperature (°C) | pH | Key Findings | Reference(s) |
| Acidianus sulfidivorans | 80 | 1.0 | Precipitates highly crystalline scorodite without seed crystals. | nih.govnih.gov |
| Acidianus brierleyi | 70 | 1.5-2.0 | Mediates one-step scorodite formation via simultaneous Fe(II) and As(III) oxidation. | nih.govjst.go.jpmdpi.com |
| Thiomonas cuprina & Acidimicrobium ferrooxidans | 35-45 | 1.2-3.0 | Used in a two-step process for lower-temperature synthesis. | jst.go.jp |
Utilization of Waste Iron Sources in Iron(III) Arsenate Dihydrate Synthesis
The synthesis of iron(III) arsenate dihydrate traditionally relies on reagent-grade iron salts. However, recent research has focused on more sustainable and cost-effective methods that utilize iron-rich industrial by-products and waste materials as the iron source. This approach not only provides a low-cost raw material but also contributes to a circular economy by repurposing industrial waste.
Various waste iron sources have been investigated for their potential in scorodite synthesis. These include:
Iron-sludge from Acid Mine Drainage (AMD) Treatment: This waste by-product can serve as a novel iron source for biogenic scorodite formation. bohrium.commdpi.com Studies have shown that using Fe-sludge can enhance the reaction rate and crystallinity of the resulting scorodite. bohrium.commdpi.com
By-products from the Casting Industry: Materials such as spent steel shot and other residual iron materials from steel shot production are being explored. tandfonline.com These materials have shown promise in immobilizing arsenic, with an efficacy comparable to or greater than commercial-grade ferrihydrite. tandfonline.com
Scrap Iron: Shredded iron scrap has been used in column experiments for arsenic removal. mtech.edu
Solid Iron Oxides: Instead of aqueous iron salt solutions, solid iron oxides are gaining attention as an iron source for scorodite synthesis. elsevierpure.com Magnetite, for instance, can act as an in-situ iron source, with its dissolution controlling the supersaturation of Fe(III) and maintaining a stable pH. pjoes.com
Mill Scale: This iron oxide waste from the steel industry can be used to synthesize magnetite particles, which are then applied for arsenate adsorption. researchgate.net
The use of these waste materials often involves their dissolution in acidic solutions to make the iron available for reaction with arsenate. laurentian.caresearchgate.net For instance, iron scraps can be dissolved in sulfuric acid to produce an iron(II) sulfate solution, which can then be oxidized to form scorodite. bio-conferences.org This approach of using waste iron sources presents a viable and economic alternative for the large-scale production of scorodite for arsenic immobilization. laurentian.caresearchgate.net
Seed-Assisted Crystallization and Crystal Growth Control of Iron(III) Arsenate Dihydrate
Control over the crystallization process is paramount to producing scorodite with the desired properties of high crystallinity and stability. Seed-assisted crystallization is a key technique used to achieve this control, particularly under atmospheric pressure and at temperatures below 100°C. jst.go.jp Without seeding, precipitation often results in amorphous, less stable ferric arsenate. wur.nl
Role of Homogeneous and Heterogeneous Seed Crystals
Seeding involves introducing small crystals into the reaction solution to act as templates for crystal growth. This bypasses the slower and more difficult initial nucleation stage. wur.nl Both homogeneous and heterogeneous seeds can be employed in the synthesis of iron(III) arsenate dihydrate.
Homogeneous Seeding: This involves using pre-existing scorodite crystals as seeds. The added scorodite particles provide a surface for the newly forming scorodite to grow upon, a process known as epitaxial growth. wur.nl This method is effective but requires a source of scorodite crystals.
Heterogeneous Seeding: This technique uses crystals of a different material to initiate scorodite crystallization. Research has shown that well-crystallized scorodite can be effectively precipitated using heterogeneous seeds like hematite (Fe₂O₃) or gypsum (CaSO₄·2H₂O). wur.nl These seeds can be added externally or formed in situ. wur.nl The use of inexpensive and readily available materials like gypsum makes heterogeneous seeding an attractive option for industrial applications. researchgate.net In some biogenic processes, microorganisms themselves can act as nucleation sites, eliminating the need for external seed addition. researchgate.net
The concentration of seed material is a critical parameter; a higher initial concentration of seeds generally leads to a faster precipitation rate. wur.nl
Mechanisms of Nucleation and Particle Growth in Iron(III) Arsenate Dihydrate Systems
The formation of crystalline iron(III) arsenate dihydrate is a complex process that often proceeds through the formation of an amorphous precursor phase. researchgate.netresearchgate.net Understanding the mechanisms of nucleation and growth is essential for controlling the final product's characteristics.
The process typically begins with the creation of a supersaturated solution of ferric and arsenate ions. If the level of supersaturation is not carefully controlled, it can lead to the rapid formation of an amorphous ferric arsenate precipitate. mdpi.com To form crystalline scorodite, the supersaturation must be maintained at a lower level, which is often achieved through controlled, stepwise neutralization or by controlling the rate of iron release or oxidation. mdpi.compjoes.com
The transformation from the amorphous precursor to crystalline scorodite is a key step. This transformation is often described by sigmoidal kinetic curves, which are characteristic of autocatalytic-type reactions involving nucleation and growth. laurentian.cacollectionscanada.gc.ca The Avrami–Erofeev model is frequently used to describe these transformation kinetics. laurentian.ca The mechanism is thought to involve the heterogeneous nucleation of scorodite within the amorphous precursor aggregates, followed by crystal growth sustained by the short-range dissolution of the amorphous phase. collectionscanada.gc.carsc.org
Factors that influence the rate of this transformation include temperature and pH, with faster transformations generally occurring at higher temperatures and lower pH values. laurentian.cacollectionscanada.gc.ca For example, the transformation is reported to be fastest at pH 2 and 80°C. laurentian.ca
Control of Crystal Morphology and Size for Iron(III) Arsenate Dihydrate
The morphology and size of iron(III) arsenate dihydrate crystals are critical for their practical application, affecting properties such as filterability, density, and long-term stability. Various parameters can be manipulated to control these characteristics.
| Parameter | Effect on Crystal Morphology and Size |
| Temperature | Higher temperatures generally lead to an increased rate of crystal formation and can result in more crystalline particles. collectionscanada.gc.ca While temperature affects the rate, it may not significantly alter the crystal shape within certain ranges; for instance, octahedral faceted scorodite has been obtained across a temperature range of 50–95°C. pjoes.com |
| pH | The pH of the solution has a strong influence on crystal morphology. To synthesize scorodite with a regular morphology and high purity, the initial reaction pH is typically controlled between 1.0 and 2.0. mdpi.com At higher pH values (e.g., 2.0–3.0), the morphology can transform from bipyramidal polyhedra to amorphous aggregates. mdpi.com |
| Iron Source Valence State | The use of ferrous iron (Fe(II)) that is oxidized to ferric iron (Fe(III)) during the precipitation process has been shown to be a key factor in producing large scorodite crystals. researchgate.net This method, where ferrous ions are oxidized by oxygen gas in the presence of As(V), can yield scorodite particles with a size of around 15 μm. researchgate.net This is in contrast to methods using only ferric iron, which often produce submicrometer-sized crystals. researchgate.net |
| Seeding | As previously discussed, seeding is crucial for controlling crystallization. The concentration and type of seed crystals can influence the number and size of the final crystals. tandfonline.com By controlling the number of nuclei added, one can control the number of crystals grown. tandfonline.com |
By carefully controlling these synthesis conditions, it is possible to produce iron(III) arsenate dihydrate with optimized crystal size and morphology, enhancing its suitability for the safe and stable disposal of arsenic.
Elucidation of the Crystallographic and Electronic Structure of Iron Iii Arsenate Dihydrate
Crystal Structure Analysis of Iron(III) Arsenate Dihydrate and its Polymorphs
Iron(III) arsenate dihydrate (FeAsO₄·2H₂O) is known to exist in different polymorphic forms, with scorodite being the most common and stable. researchgate.net The arrangement of atoms within the crystal lattice dictates the physical and chemical properties of these polymorphs.
Detailed Investigations of Scorodite (FeAsO₄·2H₂O) Unit Cell and Space Group
Scorodite crystallizes in the orthorhombic crystal system. wikipedia.orghandbookofmineralogy.org Its structure is characterized by a specific arrangement of iron-centered octahedra and arsenic-centered tetrahedra. These polyhedra are linked at their corners to form a three-dimensional framework. researchgate.net The unit cell is the basic repeating unit of a crystal structure, and for scorodite, it belongs to the space group Pcab (an alternative setting of Pbca). wikipedia.orgresearchgate.netwebmineral.com This space group designation describes the symmetry elements present in the crystal.
The dimensions of the unit cell have been determined with high precision using X-ray diffraction techniques. While slight variations exist in the reported values due to different analytical conditions and sample origins, the approximate lattice parameters are:
a ≈ 8.937 – 10.36 Å
b ≈ 10.278 – 10.05 Å
c ≈ 9.996 – 8.98 Å wikipedia.orgwebmineral.commindat.org
The unit cell of scorodite contains eight formula units (Z = 8) of FeAsO₄·2H₂O. wikipedia.orgwebmineral.commindat.org
Table 1: Crystallographic Data for Scorodite (FeAsO₄·2H₂O)
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | wikipedia.orghandbookofmineralogy.org |
| Space Group | Pcab (Pbca) | wikipedia.orgresearchgate.netwebmineral.com |
| a-axis (Å) | 8.937 - 10.36 | wikipedia.orgwebmineral.commindat.org |
| b-axis (Å) | 10.278 - 10.05 | wikipedia.orgwebmineral.commindat.org |
| c-axis (Å) | 9.996 - 8.98 | wikipedia.orgwebmineral.commindat.org |
| Z (formula units per unit cell) | 8 | wikipedia.orgwebmineral.commindat.org |
Characterization of Parascorodite and Kankite as Related Phases
Besides scorodite, other hydrated iron arsenate phases include parascorodite and kankite. Parascorodite is a polymorph of scorodite, meaning it has the same chemical formula (FeAsO₄·2H₂O) but a different crystal structure. researchgate.netgeoscienceworld.org It is considered a metastable phase compared to the more stable scorodite. researchgate.net Parascorodite has been observed to recrystallize into scorodite. researchgate.net It is trigonal, with a space group of P-3c1. researchgate.net
Kankite is another related mineral with the chemical formula FeAsO₄·3.5H₂O. researchgate.netpgi.gov.pl It contains a higher amount of water in its crystal structure compared to scorodite and parascorodite. researchgate.net Kankite is often found in association with scorodite and other secondary arsenate minerals in the oxidation zones of ore deposits. pgi.gov.pl The presence of these different phases highlights the complex interplay of conditions that govern the formation of iron arsenate minerals.
Water Molecular Configuration and Hydrogen Bonding Networks within the Lattice
The water molecules in the scorodite structure play a crucial role in stabilizing the crystal lattice through a network of hydrogen bonds. acs.org Each iron atom is coordinated to four oxygen atoms from the arsenate tetrahedra and two water molecules, forming [FeO₄(H₂O)₂] octahedra. researchgate.net These water molecules are not just loosely held within the structure but are integral components of the coordination sphere of the iron(III) ions.
Spectroscopic and Diffraction Techniques for Structural Characterization
A variety of analytical techniques are employed to elucidate the detailed structure of iron(III) arsenate dihydrate, each providing complementary information.
X-ray Diffraction (XRD) and Synchrotron X-ray Diffraction (SXRD) Applications
X-ray diffraction (XRD) is a cornerstone technique for the identification and structural analysis of crystalline materials like scorodite. arizona.edu When a finely ground sample of scorodite is irradiated with X-rays, a unique diffraction pattern is produced, which acts as a fingerprint for the mineral. This pattern allows for its unambiguous identification, even in mixtures with other minerals. rruff.info Analysis of the diffraction peak positions and intensities enables the determination of the unit cell parameters and space group. researchgate.net
For more detailed structural investigations, synchrotron X-ray diffraction (SXRD) is utilized. mdpi.com Synchrotron sources produce extremely bright and highly collimated X-ray beams, allowing for high-resolution data collection. nih.govresearchgate.net This is particularly useful for refining the crystal structure, accurately locating the positions of all atoms (including the lighter hydrogen atoms in some cases), and studying subtle structural changes under different conditions, such as high pressure. researchgate.netyoutube.com SXRD has been instrumental in providing the precise atomic coordinates and bond lengths that are essential for a complete understanding of the scorodite structure. arizona.edu
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the molecular structure and bonding within iron(III) arsenate dihydrate. nih.gov These techniques are based on the principle that molecules vibrate at specific frequencies, which are determined by the masses of the atoms and the strength of the bonds between them.
FTIR Spectroscopy : In FTIR spectroscopy, the sample is irradiated with infrared light, and the absorption of light at different frequencies is measured. The resulting spectrum shows characteristic absorption bands corresponding to the vibrational modes of the functional groups present. For scorodite, FTIR spectra exhibit distinct bands related to the stretching and bending vibrations of the arsenate (AsO₄) tetrahedra and the water molecules. researchgate.netresearchgate.net The positions and shapes of these bands can provide information about the symmetry of the arsenate group and the nature of hydrogen bonding. researchgate.net
Raman Spectroscopy : Raman spectroscopy is a complementary technique that involves scattering of monochromatic light (usually from a laser) by the sample. The scattered light contains photons that have lost or gained energy, corresponding to the vibrational modes of the molecules. The Raman spectrum of scorodite provides a unique fingerprint based on its vibrational modes. rruff.info It is particularly sensitive to the vibrations of the AsO₄ tetrahedra and the Fe-O bonds. researchgate.net The combination of FTIR and Raman spectroscopy allows for a comprehensive analysis of the vibrational properties of scorodite, aiding in its identification and characterization. mindat.orgarizona.edu
X-ray Absorption Spectroscopy (XAS: XANES, EXAFS) for Local Coordination Environments
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local atomic and electronic structure of a material, applicable to both crystalline and amorphous forms. ucl.ac.uk It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES Analysis:
XANES analysis of iron(III) arsenate dihydrate focuses on the pre-edge region of the X-ray absorption spectrum, which is sensitive to the oxidation state and coordination geometry of the absorbing atom. For iron (Fe), the position and intensity of the pre-edge feature can quantitatively determine the ratio of Fe(II) to Fe(III). ucl.ac.uk In studies of synthetic and natural iron arsenates, the Fe K-edge XANES spectra confirm the trivalent state (Fe³⁺) of iron in the scorodite structure. geoscienceworld.org Similarly, As K-edge XANES spectra reveal that arsenic is present in the pentavalent state (As⁵⁺). researchgate.netresearchgate.net The features in the XANES region are closely related to the crystal field, which influences the empty density of states. researchgate.net
EXAFS Analysis:
EXAFS provides information about the local coordination environment, including the number and distance of neighboring atoms (coordination number, CN) and the degree of local disorder (Debye-Waller factor). EXAFS studies on both As and Fe K-edges have been crucial in elucidating the structure of iron(III) arsenate, particularly for short-range ordered or amorphous phases. nih.govcopernicus.org
Multiple studies have confirmed that the local structure of amorphous or poorly crystalline ferric arsenate closely resembles that of crystalline scorodite (FeAsO₄·2H₂O). nih.govcopernicus.orgresearchgate.net In this structure, isolated FeO₆ octahedra share corners with four adjacent AsO₄ tetrahedra. nih.govresearchgate.net This framework model is favored over an alternative model proposing single chains of corner-sharing FeO₆ octahedra. nih.govresearchgate.net
The analysis of EXAFS data for iron(III) arsenate dihydrate reveals specific interatomic distances. The first coordination shell around the arsenic atom consists of four oxygen atoms. Beyond this, the spectra are dominated by two iron shells. geologyscience.ru Wavelet-transform analyses of Fe K-edge EXAFS spectra have further confirmed the presence of Fe atoms at distances consistent with the scorodite structure. nih.govresearchgate.net
Below is a table summarizing typical interatomic distances and coordination numbers obtained from EXAFS analysis of iron(III) arsenate compounds.
| Absorber-Backscatterer Pair | Coordination Number (N) | Interatomic Distance (R, Å) | Reference |
| As-O | 4 | 1.69 | geologyscience.ru |
| As-Fe | 3.31 | geologyscience.ru | |
| As-Fe | 3.42 | geologyscience.ru | |
| Fe-As | 3.33 ± 0.01 | nih.govcopernicus.org | |
| Fe-Fe | ~5.3 | nih.govresearchgate.net | |
| Fe-O (in AFeIII) | 1.99 ± 0.01 | geoscienceworld.org | |
| Fe-O (in AFeII) | 2.02 ± 0.01 | geoscienceworld.org | |
| S-O (in SO₄-scorodite) | 4 | 1.47(1) | geoscienceworld.org |
| S-Fe (in SO₄-scorodite) | ~4 | 3.33(3) | geoscienceworld.org |
Electron Microscopy (SEM, TEM) and Elemental Mapping for Microstructural Insights
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are instrumental in characterizing the microstructure of iron(III) arsenate dihydrate. These methods provide high-resolution images of the material's morphology, particle size, and crystallinity.
Scanning Electron Microscopy (SEM):
SEM analysis of synthetic scorodite often reveals well-formed, regular octahedral crystals. The particle size can vary depending on the synthesis conditions, with some studies reporting sizes in the range of 5-10 micrometers. researchgate.net The morphology observed through SEM can confirm the crystalline nature of the precipitate.
Transmission Electron Microscopy (TEM):
TEM provides even higher resolution imaging, allowing for the observation of nanoscale features. TEM has been used to identify nanoparticle scorodite in various environmental samples. researchgate.net For instance, in the study of arsenic associated with iron (hydr)oxides, TEM showed goethite crystallites approximately 300 nm long by 120 nm wide with a characteristic platy morphology. geologyscience.ru
Elemental Mapping:
Coupled with electron microscopy, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) allows for elemental mapping, which illustrates the spatial distribution of constituent elements within a sample. In the context of iron(III) arsenate, elemental mapping can confirm the co-location and uniform distribution of iron, arsenic, and oxygen throughout the crystalline particles, providing evidence for the formation of a distinct ferric arsenate phase. researchgate.net This technique has been used to show a strong correlation between iron and arsenic in aggregates from sediment ponds. researchgate.net Two-dimensional mapping of arsenic concentration and speciation using gel probes has also revealed micro-scale correlations between arsenic and iron, suggesting active local redox cycling. nih.gov
The table below summarizes the particle sizes of scorodite seed crystals from a study on their crystallization.
| Seed Crystal | Average Particle Size (µm) | Median Particle Size (µm) | Mode Particle Size (µm) | Specific Surface Area (m²/g) |
| Bioscorodite Seeds | 36 | 35 | 36 | 2.0 |
| Chemical Scorodite Seeds | 98 | 91 | 90 | 0.7 |
Table adapted from data in semanticscholar.org.
Electronic Structure and Bonding Properties of Iron(III) Arsenate Dihydrate
Density Functional Theory (DFT) for Electronic Structure Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govyoutube.com It is a powerful tool for calculating the properties of molecules and materials, including their energy, geometry, and electronic configurations. nih.gov
In the study of iron(III) arsenate dihydrate (scorodite), DFT calculations are employed to optimize the crystal structure and analyze the atomic bonding. researchgate.net These calculations can determine the positions of hydrogen atoms within the crystal lattice, the configuration of water molecules, and the electronic states of surface atoms. researchgate.net DFT allows for the calculation of the electron density of a molecule to determine its energy. mdpi.com
DFT studies have been used to analyze the electronic structure of scorodite, including the band structure and density of states. These calculations help to understand the nature of the chemical bonds within the material. For instance, DFT can be used to generate deformation charge density maps, which visualize the redistribution of electron density upon bond formation, illustrating the ionic character of the bonds between iron and oxygen. youtube.com
Different DFT functionals, such as B3LYP, PBE0, and M06-L, can be used for these calculations, and the choice of functional can influence the results. mdpi.com For transition metals like iron, specific functionals may be more appropriate. mdpi.com
Analysis of Covalent and Electrostatic Interactions within the Crystal Lattice
The crystal lattice of iron(III) arsenate dihydrate is held together by a combination of covalent and electrostatic interactions. DFT calculations are instrumental in analyzing the nature of these bonds.
The structure of scorodite consists of tetrahedral [AsO₄] units and octahedral [FeO₄(H₂O)₂] units. researchgate.net The bonds within the arsenate (AsO₄)³⁻ anion, specifically the As-O bonds, have significant covalent character. Similarly, the Fe-O bonds within the iron coordination sphere also exhibit a degree of covalency.
The analysis of charge distribution through methods like Hirshfeld population analysis, which can be performed using DFT results, can quantify the degree of charge transfer between atoms and thus provide insight into the ionic versus covalent nature of the bonds. For example, in studies of arsenate adsorption on ferric hydroxides, changes in the Hirshfeld charges on oxygen atoms indicate electron withdrawal and the formation of hydrogen bonds. nih.gov
Surface Electronic Properties and Coordination Environments
The surface of iron(III) arsenate dihydrate plays a critical role in its interaction with the surrounding environment, including its dissolution behavior and its potential to adsorb other species. The electronic properties and coordination environments at the surface can differ significantly from the bulk material.
DFT can be used to construct surface models of scorodite and calculate the configuration and electronic structure of surface atoms for different coordination groups. researchgate.net Such calculations can predict the reactivity of different crystal faces.
Experimental techniques like angle-resolved photoemission spectroscopy can be used to study the band dispersion and magnetic exchange splitting of surface states and resonances on materials like iron. aps.org While specific studies on scorodite surfaces using this technique are not detailed in the provided context, the principles are applicable. Features identified as surface states are analyzed in relation to the bulk electronic states projected onto the two-dimensional Brillouin zone. aps.org
The coordination environment at the surface is often different from the bulk. For example, in the adsorption of arsenate onto iron (hydr)oxides, various surface complexes can form, including monodentate and bidentate corner-sharing complexes. geologyscience.runih.gov EXAFS is a key technique for determining these surface coordination environments. geologyscience.ru The As-Fe distances measured by EXAFS can distinguish between different types of surface complexes. For instance, an As-Fe distance of around 3.6 Å has been attributed to monodentate complexes, while distances around 3.25 Å are indicative of bidentate corner-sharing complexes. nih.gov
Geochemical Behavior and Environmental Transformation of Iron Iii Arsenate Dihydrate
Natural Occurrence and Formation Environments of Scorodite
Scorodite is predominantly found in environments characterized by high concentrations of iron and arsenic, resulting from the oxidation of arsenic-bearing minerals.
Scorodite is a common secondary mineral in the oxidized or weathering zones of ore deposits rich in arsenopyrite (B74077) (FeAsS) and other arsenic-containing sulfide (B99878) minerals. britannica.com The oxidation of these primary minerals releases iron and arsenic into the surrounding environment, leading to conditions favorable for scorodite precipitation. This natural attenuation process plays a crucial role in immobilizing arsenic.
Two distinct textural occurrences of scorodite have been identified in these zones:
Type-1 scorodite: Forms around grains of primary arsenopyrite. rruff.info
Type-2 scorodite: Is disseminated throughout an amorphous iron sulfo-arsenate matrix in highly altered material. rruff.info
The formation of scorodite in these weathering zones is a key process in controlling the mobility of arsenic. rruff.info
Acid mine drainage (AMD) systems and metallurgical tailings are significant anthropogenic environments where scorodite formation occurs. researchgate.netacs.orgbohrium.com These sites are often characterized by low pH and high concentrations of dissolved iron and arsenic, stemming from the oxidation of sulfide minerals. acs.org Scorodite precipitation in these systems is a critical mechanism for arsenic fixation. researchgate.netresearchgate.net
However, the stability of scorodite in these environments is a major concern. It is most stable under oxic conditions within a weakly acidic to neutral pH range. researchgate.net Changes in pH and redox potential can lead to its dissolution and the subsequent release of arsenic. researchgate.netresearchgate.netmdpi.com For instance, under alkaline conditions (pH > 7), scorodite can incongruently dissolve, releasing arsenic into the water. mdpi.com Similarly, under anoxic conditions, it can undergo reductive decomposition. researchgate.netmdpi.com
Mechanisms of Geochemical Formation and Mineral Transformation
The formation of crystalline scorodite is often preceded by the formation of amorphous phases and is governed by dissolution-recrystallization processes, which are highly sensitive to ambient geochemical conditions.
The crystallization of scorodite is frequently not a direct precipitation event but rather a transformation from an amorphous precursor phase. researchgate.netresearchgate.net These amorphous iron-arsenate precipitates are significant sinks for arsenic in both natural and industrial settings. researchgate.net The nature of these precursors can influence the crystallinity and morphology of the resulting scorodite. researchgate.net
Common amorphous precursors include:
Amorphous ferric arsenate (AFeIII): This is a frequently encountered precursor. researchgate.net
Amorphous ferrous arsenate (AFeII): Formed in partially oxidized Fe(II)-As(V) systems, this precursor appears to have a higher stability and slower kinetics of crystallization compared to AFeIII. researchgate.net
Ferrihydrite: At lower initial arsenic concentrations, ferrihydrite can act as a precursor to scorodite. researchgate.net
The conversion of these amorphous phases to scorodite is a critical step in the long-term sequestration of arsenic. The transformation often proceeds via a dissolution-recrystallization mechanism. nih.gov
The transformation of amorphous precursors to crystalline scorodite typically occurs through a dissolution-recrystallization process in aqueous systems. researchgate.netmdpi.com This involves the dissolution of the less stable amorphous phase and the subsequent precipitation of the more stable crystalline scorodite. This process is influenced by factors such as pH, temperature, and the presence of other ions in the solution.
The incongruent dissolution of scorodite itself is also a key process, particularly under changing environmental conditions. researchgate.netnih.gov As scorodite dissolves, iron can re-precipitate as other minerals, such as 2-line ferrihydrite, with arsenate adsorbing onto these newly formed phases. researchgate.net
The formation and stability of scorodite are profoundly influenced by pH and redox conditions. researchgate.netresearchgate.net
pH: Scorodite is generally stable in weakly acidic to neutral pH ranges (approximately pH 2-5). researchgate.net Its solubility increases significantly at pH values below 2 and above 6. researchgate.net At higher pH levels, scorodite can undergo incongruent dissolution, converting to phases like ferrihydrite and releasing arsenic. researchgate.netmdpi.com The initial pH of the system can also affect the characteristics of the scorodite formed. semanticscholar.org For instance, lower initial pH values (e.g., 0.5) can favor the direct formation of faceted crystalline scorodite, while higher pH values (e.g., 1.5) may lead to the formation of a gel-like precursor. jst.go.jp
Redox Conditions: Scorodite is most stable under oxic (oxidizing) conditions. researchgate.net Under anoxic (reducing) conditions, especially at redox potentials near or below 250 mV, scorodite can undergo reductive dissolution. researchgate.netmdpi.com This process involves the reduction of Fe(III) to Fe(II) and As(V) to the more mobile and toxic As(III), leading to a significant release of arsenic. mdpi.com
The interplay of pH and redox potential defines the stability field of scorodite, as illustrated in the following table summarizing the general stability of scorodite under different conditions.
| pH Range | Redox Condition | Scorodite Stability | Transformation Products |
| < 2 | Oxic | High Solubility | - |
| 2 - 5 | Oxic | Stable | - |
| > 6 | Oxic | Incongruent Dissolution | Ferrihydrite |
| Acidic to Neutral | Anoxic (Eh < 250 mV) | Reductive Dissolution | Fe(II), As(III) |
Table 1: General Stability of Scorodite under Varying pH and Redox Conditions This table provides a generalized summary. Specific stability can vary based on temperature, pressure, and solution composition.
The following table presents data on arsenic release from scorodite under different pH and redox conditions, highlighting its instability outside of its optimal stability field.
| pH | Redox Condition | Arsenic Release (mg/L) | Reference |
| 7 | Oxic | 5.8 | mdpi.com |
| 8 | Oxic | >80 | mdpi.com |
| 9 | Oxic | 20 | mdpi.com |
| 7 | Anoxic | 76 (after 6 days) | mdpi.com |
Table 2: Arsenic Release from Scorodite Data from stability tests on naked scorodite at 22°C.
Interactions with Other Mineral Phases and Environmental Components
The geochemical behavior of iron(III) arsenate dihydrate, commonly known as scorodite (FeAsO₄·2H₂O), is intricately linked to its interactions with various minerals and chemical constituents present in its environment. These interactions can significantly influence its formation, stability, and the ultimate fate of arsenic in natural and engineered systems.
Co-precipitation and Adsorption Phenomena with Iron Oxyhydroxides
The formation of scorodite is often preceded by the precipitation of less crystalline or amorphous phases, particularly in environments rich in iron. Iron oxyhydroxides, such as ferrihydrite and goethite, play a crucial role in the sequestration of arsenic through co-precipitation and adsorption, which can then lead to the formation of more stable scorodite over time.
Initially, in solutions containing both Fe(III) and As(V), amorphous ferric arsenate (AFA) often precipitates. researchgate.netmsu.ru This amorphous phase is characterized by a high water content, with a structural formula approximated as FeAsO₄·4–7H₂O, and is considered a precursor to crystalline scorodite. researchgate.netacs.org Studies have shown that amorphous ferric arsenate can transform into scorodite, a process influenced by factors like pH and temperature. nih.govresearchgate.net For instance, the transformation is favored at acidic pH values, typically between 1.0 and 2.0, and at elevated temperatures, where the amorphous precipitate dissolves and recrystallizes into the more stable scorodite phase. nih.govresearchgate.net
Iron oxyhydroxides like ferrihydrite have a high capacity for adsorbing both arsenate (As(V)) and arsenite (As(III)). nih.govnih.gov Ferrihydrite's adsorption capacity for both arsenic species is noted to be higher than that of more crystalline iron oxides like goethite. nih.gov The process is pH-dependent, with As(V) being adsorbed more readily at lower pH and As(III) at higher pH. nih.gov In environments where both iron and arsenic are present, As(V) often co-precipitates with iron oxyhydroxides. researchgate.net These arsenic-laden ferrihydrites are metastable and can transform over time into more stable crystalline phases like goethite or scorodite, thereby incorporating the arsenic into a more durable mineral structure. researchgate.netacs.org
The transformation of arsenic-adsorbed ferrihydrite can be induced by the presence of Fe(II), leading to the formation of goethite and other iron minerals. acs.org During this transformation, the majority of the adsorbed arsenic tends to remain associated with the solid phases rather than being released into the solution. acs.org The presence of high Fe/As molar ratios can, however, sometimes depress the transformation of amorphous ferric arsenate to scorodite due to the formation of other iron compounds like amorphous ferric oxyhydroxide. nih.gov
| Initial Phase | Transformation Product | Key Influencing Factors | Significance |
|---|---|---|---|
| Amorphous Ferric Arsenate (AFA) | Crystalline Scorodite (FeAsO₄·2H₂O) | Low pH (1.0-2.0), Elevated Temperature (e.g., 70-90°C) researchgate.netnih.govresearchgate.net | AFA acts as a precursor, its transformation leads to more stable arsenic sequestration. researchgate.net |
| Arsenic Adsorbed on Ferrihydrite | Goethite, Scorodite | Presence of Fe(II), Aging researchgate.netacs.org | Incorporates adsorbed arsenic into more crystalline and stable mineral structures. acs.org |
| Fe(III)-As(V) Co-precipitates | Poorly-crystalline Scorodite | Low pH, High Temperature, High As(V) concentration researchgate.net | Direct precipitation route for arsenic immobilization under specific conditions. |
Interaction with Sulfate (B86663) and Other Anions in Aqueous Systems
The presence of other anions in aqueous systems, particularly sulfate (SO₄²⁻), can significantly impact the crystallization and stability of scorodite. Sulfate is a common co-ion in many industrial and natural environments where scorodite formation is relevant, such as in hydrometallurgical processes and acid mine drainage.
Elevated concentrations of aqueous sulfate have been shown to reduce the crystallinity and particle size of hydrothermally synthesized scorodite. geoscienceworld.org Sulfate ions can be incorporated into the scorodite crystal lattice, substituting for the arsenate (AsO₄³⁻) tetrahedron. geoscienceworld.orgrruff.info This incorporation can lead to a decrease in the stability of the scorodite structure and an increase in arsenic mobility. geoscienceworld.org For example, an increase in incorporated sulfate from 2.5 to 4.2 wt% was reported to raise the amount of leached arsenic. geoscienceworld.org The extent of sulfate incorporation can be influenced by pH; for instance, slightly more sulfate was incorporated at pH 1.8 compared to pH 1.2. geoscienceworld.org
The biogenic formation of scorodite is also notably affected by sulfate. The process can involve a two-stage mechanism where sulfate-bearing amorphous precursors, such as basic ferric sulfate, initially precipitate. mdpi.com This is followed by a period of dissolution and re-crystallization into scorodite. mdpi.com
Other anions, such as phosphate (B84403) (PO₄³⁻), also interact with the iron-arsenic system. Phosphate can compete with arsenate for adsorption sites on the surfaces of iron oxyhydroxides. ekb.egnih.govslu.se This competition can influence the amount of arsenic that is sequestered by these precursor phases before scorodite formation. The presence of phosphate can inhibit arsenate adsorption on ferrihydrite. nih.gov Additionally, anions like carbonate (CO₃²⁻) and silicate (B1173343) can affect scorodite stability and formation, although their roles are often complex and depend on specific geochemical conditions. acs.orgnih.gov For example, the addition of sodium silicate as a mineralizer was found to accelerate the release of arsenic from scorodite. nih.gov
| Anion | Effect on Scorodite Crystallization | Effect on Scorodite Stability | Mechanism |
|---|---|---|---|
| Sulfate (SO₄²⁻) | Reduces crystallinity and particle size at high concentrations. geoscienceworld.org | Decreases stability and increases arsenic leachability. geoscienceworld.org | Isomorphic substitution for arsenate (AsO₄³⁻) in the crystal lattice. geoscienceworld.orgrruff.info |
| Phosphate (PO₄³⁻) | Can inhibit scorodite formation by competing with arsenate for binding with iron. ekb.egnih.gov | May form more stable apatite-like minerals, potentially coating scorodite and enhancing stability under certain conditions. acs.orgmdpi.com | Competitive adsorption on precursor iron oxyhydroxide surfaces. ekb.egslu.se Formation of separate phosphate phases. mdpi.com |
| Silicate (as Na₂SiO₃·9H₂O) | Can alter crystal morphology. nih.gov | Weakens stability and accelerates arsenic release. nih.gov | Influences the crystal phase, shape, and size of the precipitate. nih.gov |
Impact of Cations (e.g., Na+, Ca2+, Cu2+, Al3+, Mg2+) on Scorodite Crystallization and Geochemical Behavior
Various cations present in solution can influence the crystallization process and subsequent geochemical behavior of scorodite. Their effects can range from having a negligible impact to significantly promoting or inhibiting scorodite formation and stability.
Sodium (Na⁺): Sodium ions are generally considered to have a negligible effect on the crystallization and transformation of scorodite. geoscienceworld.orgresearchgate.net However, some studies have noted that the presence of sodium can inhibit the formation of scorodite under certain conditions. researchgate.net
Calcium (Ca²⁺): Calcium ions can play a complex role. In some systems, the presence of Ca²⁺ can lead to the formation of gypsum (CaSO₄·2H₂O), which can co-precipitate with scorodite. acs.orgresearchgate.net This co-precipitation can provide surfaces for scorodite to nucleate and grow. researchgate.net Density functional theory calculations have suggested that the substitution of Fe with Ca in the scorodite lattice could enhance the stability of the crystal structure. researchgate.netresearchgate.net
Copper (Cu²⁺): The presence of copper ions (Cu²⁺) has been found to enhance the co-precipitation of arsenic and iron, leading to the formation of well-crystallized octahedral scorodite particles. researchgate.netresearchgate.net However, at high concentrations, copper can form basic copper ferric arsenate as a co-product. researchgate.net The incorporation of copper into the scorodite lattice may decrease its stability due to the increased reactivity of copper within the crystal structure. researchgate.net
Aluminum (Al³⁺): Aluminum is another cation that can influence scorodite. Similar to calcium, theoretical calculations suggest that the ionic substitution of Fe with Al³⁺ may enhance the stability of the scorodite crystal structure. researchgate.netresearchgate.net Aluminum can also form its own phosphate and hydroxide (B78521) phases that can coat scorodite particles, potentially reducing arsenic release. mdpi.com However, the addition of Al(NO₃)₃ as a mineralizer was found to weaken scorodite crystal stability. nih.gov
Magnesium (Mg²⁺): The presence of Mg²⁺ at high concentrations (e.g., 5,000 ppm) has been observed to result in scorodite as a minor product, potentially formed during cooling due to arsenic co-precipitation following the dissolution and oxidation of Fe(II). researchgate.net Like calcium and aluminum, density functional theory calculations indicate that the substitution of Fe with Mg could enhance the stability of the scorodite crystal. researchgate.net
| Cation | Effect on Scorodite Crystallization | Effect on Scorodite Stability | Observed Phenomena |
|---|---|---|---|
| Sodium (Na⁺) | Generally considered to have a negligible effect, but can be inhibitory under some conditions. geoscienceworld.orgresearchgate.net | Little to no direct effect reported. researchgate.net | Used to adjust ionic strength in experiments with minimal interference. geoscienceworld.org |
| Calcium (Ca²⁺) | Can promote scorodite formation by co-precipitating as gypsum, providing nucleation sites. acs.orgresearchgate.net | May enhance stability through ionic substitution for Fe. researchgate.netresearchgate.net | Formation of gypsum (CaSO₄·2H₂O) alongside scorodite. researchgate.net |
| Copper (Cu²⁺) | Enhances co-precipitation of As and Fe, yielding well-crystallized scorodite. researchgate.netresearchgate.net | May decrease stability if incorporated into the lattice due to increased reactivity. researchgate.net | Formation of basic copper ferric arsenate at high Cu²⁺ concentrations. researchgate.net |
| Aluminum (Al³⁺) | Can influence crystal stability when added as a mineralizer. nih.gov | May enhance stability via ionic substitution for Fe, but can also weaken it depending on the chemical form. nih.govresearchgate.netresearchgate.net | Potential for formation of protective aluminum oxy-hydroxide or phosphate coatings. mdpi.com |
| Magnesium (Mg²⁺) | May lead to minor scorodite formation during cooling at high concentrations. researchgate.net | May enhance stability through ionic substitution for Fe. researchgate.net | Observed in studies of pressure oxidation of arsenopyrite. researchgate.net |
Mechanistic Understanding of Arsenic Immobilization by Iron Iii Arsenate Dihydrate
Fundamental Mechanisms of Arsenic Incorporation into Scorodite Lattice
The stability of arsenic within the scorodite structure is fundamentally dictated by its integration into the crystal lattice. This incorporation is governed by the nature of chemical bonds and the tolerance of the lattice for foreign ions.
Covalent Bonding and Coordination Environment of Arsenic within Scorodite
The crystal structure of scorodite (FeAsO₄·2H₂O) consists of a three-dimensional framework of corner-sharing FeO₆ octahedra and AsO₄ tetrahedra. rsc.org Within this structure, arsenic exists in the +5 oxidation state as the arsenate oxyanion (AsO₄³⁻). The arsenic atom is covalently bonded to four oxygen atoms in a tetrahedral geometry. These arsenate tetrahedra are, in turn, linked to the iron octahedra, forming a stable and robust crystal lattice. rsc.org
Isomorphic Substitution and Defect Chemistry in Iron(III) Arsenate Dihydrate
Isomorphic substitution, the replacement of one ion by another of similar size and charge within a crystal lattice, can occur in scorodite, influencing its stability and arsenic retention capacity. For instance, aluminum can substitute for iron in the scorodite structure, forming a solid solution. researchgate.net Similarly, phosphate (B84403) can substitute for arsenate. These substitutions can alter the unit cell dimensions and potentially affect the mineral's dissolution behavior.
The presence of defects in the crystal lattice can also play a role in arsenic immobilization. For example, the formation of scorodite can be influenced by the presence of other ions in solution, which can be incorporated into the crystal structure or sorbed onto the surface. Studies have shown that the presence of certain ions can either enhance or inhibit the crystallization of scorodite, thereby affecting its purity and stability. nih.govimwa.info
Role of Surface Chemistry in Arsenic Retention and Release
The interaction between the scorodite surface and the surrounding aqueous environment is critical in controlling the retention and potential release of arsenic. Surface reactions, including speciation, adsorption, and desorption, are key processes in this dynamic.
Surface Speciation and Coordination of Arsenate on Scorodite Surfaces
The chemical form and coordination of arsenate at the scorodite surface are crucial for its stability. On the surface of scorodite, iron atoms can coordinate with hydroxyl groups (OH) and water molecules (H₂O), while arsenic atoms primarily form stable coordination with hydroxyl groups. rsc.org The configuration of these surface functional groups influences the surface charge and reactivity of the mineral.
Studies on the analogous iron oxyhydroxide, goethite, have provided insights into arsenate coordination on iron-rich surfaces. While bridging-bidentate coordination was traditionally thought to be dominant, recent research suggests that arsenate may coordinate in a predominantly monodentate fashion at the goethite-water interface. researchgate.net This finding has significant implications for understanding the surface complexation of arsenate on scorodite and its subsequent mobility.
Adsorption and Desorption Dynamics at the Solid-Solution Interface
The adsorption and desorption of arsenic at the scorodite-solution interface are dynamic processes that are highly dependent on environmental conditions such as pH and redox potential. mdpi.com Scorodite is most stable under acidic conditions (pH 1-4). researchgate.net As the pH increases into the neutral and alkaline ranges, the mineral can undergo incongruent dissolution, leading to the release of arsenic into the solution as it transforms into ferric hydroxide (B78521). mdpi.comarizona.edu
The presence of other ions in solution can also influence the adsorption-desorption dynamics. For example, the presence of calcium and sulfate (B86663) can lead to the formation of secondary mineral phases that may impact arsenic retention. mdpi.com The kinetics of these processes are complex and can be affected by factors such as the crystallinity and particle size of the scorodite.
Influence of Surface Area and Particle Morphology on Immobilization Efficiency
The physical characteristics of scorodite particles, such as surface area and morphology, have a significant impact on arsenic immobilization. A larger surface area generally provides more sites for arsenic adsorption, but it can also lead to higher dissolution rates. rsc.org The morphology, or shape, of the scorodite crystals can also influence their stability and reactivity.
Research has shown that controlling the synthesis conditions can lead to the formation of scorodite with different particle sizes and morphologies. rsc.orgarizona.edu For instance, the use of certain mineralizers during synthesis can affect the particle size and, consequently, the arsenic leaching behavior. nih.gov Well-crystalline, larger scorodite particles with a lower surface-to-volume ratio are generally more stable and exhibit lower arsenic release. rsc.org
Advanced Analytical Methods for Iron Iii Arsenate Dihydrate Research
Spectroscopic Techniques for Elemental and Structural Speciation
Spectroscopic methods are indispensable for elucidating the local atomic environment and oxidation states of iron and arsenic within the solid phase of iron(III) arsenate dihydrate.
Synchrotron-Based X-ray Techniques (XANES, EXAFS) for In-situ and Bulk Analysis
Synchrotron-based X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the chemical state and local atomic structure of elements in various materials. researchgate.net This non-destructive technique is element-specific and can be applied to both crystalline and amorphous substances. polymtl.ca XAS is broadly divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES analysis of the iron K-edge (around 7112 eV) and arsenic K-edge (around 11868 eV) provides detailed information about the oxidation states of these elements. researchgate.netentmme.org The precise energy of the absorption edge and the features in the pre-edge region are sensitive to the valence state and coordination geometry of the absorbing atom. For instance, XANES can definitively distinguish between Fe(II) and Fe(III) in iron-bearing compounds by analyzing the pre-edge peak. researchgate.netcolumbia.edu
EXAFS refers to the oscillatory structure in the X-ray absorption spectrum at energies above the absorption edge. This part of the spectrum contains information about the local atomic environment of the absorbing element, including interatomic distances, coordination numbers, and the identity of neighboring atoms. By analyzing the EXAFS region, researchers can determine the bond lengths between iron and oxygen, and arsenic and oxygen, as well as the coordination of the arsenate group to the iron centers in iron(III) arsenate dihydrate. columbia.edu These techniques are invaluable for studying the compound both in its bulk form and in-situ, allowing for the investigation of its formation and transformation under various environmental conditions.
Micro-X-ray Diffraction (µXRD) for Fine-Grained Phase Identification
Micro-X-ray Diffraction (µXRD) is a specialized X-ray diffraction technique that utilizes a highly focused X-ray beam, often just a few micrometers in diameter, to analyze very small sample areas. arxiv.org This capability is particularly advantageous for the study of fine-grained and heterogeneous materials where conventional XRD, which analyzes a larger bulk area, might fail to identify minor crystalline phases.
In the context of iron(III) arsenate dihydrate research, µXRD is employed for the precise identification of different crystalline phases that may be present in a sample. researchgate.net For example, in environmental samples or synthetic precipitates, iron(III) arsenate dihydrate may coexist with other iron arsenates, iron oxides, or precursor materials. researchgate.net µXRD allows for the mapping of the spatial distribution of these different phases within the sample, providing a detailed understanding of the sample's mineralogy. arxiv.org The diffraction patterns obtained from µXRD are compared with standard diffraction databases to confirm the presence of specific crystalline structures, such as that of scorodite, the mineral form of iron(III) arsenate dihydrate.
Advanced Electron Microscopy Techniques for Nanoscale Characterization (e.g., HRTEM, SAED)
Advanced electron microscopy techniques provide unparalleled insight into the morphology, crystal structure, and composition of materials at the nanoscale. For iron(III) arsenate dihydrate, High-Resolution Transmission Electron Microscopy (HRTEM) and Selected Area Electron Diffraction (SAED) are particularly powerful.
HRTEM allows for the direct imaging of the crystal lattice of iron(III) arsenate dihydrate, revealing details about its atomic arrangement and the presence of any crystalline defects. researchgate.net This technique can provide information on the morphology of individual crystals, such as their size and shape, which can be on the order of 0.1 to 0.5 µm. researchgate.net
SAED complements HRTEM by providing crystallographic information from a selected area of the sample. researchgate.net The diffraction pattern produced by SAED is characteristic of the crystal structure and can be used to determine the lattice parameters and symmetry of the material. researchgate.net For example, SAED has been used to suggest a hexagonal or trigonal symmetry for parascorodite, a polymorph of iron(III) arsenate dihydrate. researchgate.net Together, these electron microscopy techniques are crucial for a comprehensive understanding of the nanoscale features of iron(III) arsenate dihydrate.
Chromatographic and Mass Spectrometry Approaches for Solution Analysis
When iron(III) arsenate dihydrate interacts with aqueous environments, it is essential to quantify the concentration and speciation of the dissolved iron and arsenic. Chromatographic and mass spectrometry techniques are the primary methods for these analyses.
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) and Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are highly sensitive techniques for the determination of the elemental composition of aqueous samples. whitman.eduecn.nl Both methods utilize a high-temperature plasma to excite and/or ionize the atoms in a sample. whitman.edusciencepublishinggroup.com
In ICP-AES, the excited atoms emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of the element in the sample. whitman.eduresearchgate.net ICP-MS, on the other hand, measures the mass-to-charge ratio of the ions produced in the plasma, providing isotopic information and generally lower detection limits than ICP-AES. sciencepublishinggroup.comss-pub.org
These techniques are routinely used to determine the total concentration of iron and arsenic that may leach from iron(III) arsenate dihydrate into solution under various conditions. ecn.nl This information is critical for assessing the stability of the compound and its potential environmental impact.
| Technique | Principle | Typical Application for Iron(III) Arsenate Dihydrate | Key Advantages |
|---|---|---|---|
| ICP-AES | Measures the emission of light from excited atoms in a high-temperature plasma. | Quantification of total dissolved iron and arsenic in leachates. | Robust, multi-element detection, fewer matrix interferences compared to flame techniques. whitman.edu |
| ICP-MS | Measures the mass-to-charge ratio of ions created in a high-temperature plasma. | Trace and ultra-trace quantification of total dissolved iron and arsenic. | Extremely low detection limits, capable of isotopic analysis. sciencepublishinggroup.com |
Coupled Techniques for Speciation of Dissolved Species
Understanding the speciation of dissolved iron and arsenic is crucial, as the toxicity and mobility of these elements are highly dependent on their oxidation state and chemical form. epa.govnih.gov Coupled, or hyphenated, techniques, which combine a separation method with a sensitive detection method, are employed for this purpose.
For the speciation of dissolved iron, a common approach is to couple a flow injection system with ICP-MS. nih.gov This allows for the on-line separation of Fe(II) and Fe(III) based on the selective formation of a complex with one of the species, followed by its detection. nih.gov
For arsenic speciation, High-Performance Liquid Chromatography (HPLC) is often coupled with ICP-MS. This powerful combination allows for the separation and quantification of different arsenic species, such as arsenite (As(III)) and arsenate (As(V)), as well as methylated arsenic compounds. sciencepublishinggroup.com These techniques are essential for accurately assessing the environmental behavior of arsenic released from iron(III) arsenate dihydrate.
Thermal Analysis (TGA, DSC) for Hydration and Transformation Studies
Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for investigating the hydration states and thermal stability of iron(III) arsenate dihydrate, commonly known as scorodite. These methods provide quantitative information on mass changes and heat flow associated with temperature-dependent processes like dehydration and decomposition.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For iron(III) arsenate dihydrate (FeAsO₄·2H₂O), the primary mass loss event upon heating is the removal of its two molecules of water of crystallization. Research has shown that this dehydration occurs at distinct temperatures, which can be influenced by the crystallinity of the scorodite sample.
A study comparing natural, well-crystalline scorodite with synthetic, poorly crystalline scorodite using TGA revealed differences in their thermal behavior. The release of structural water (H₂O) from scorodite is observed as a significant weight loss, with a corresponding endothermic peak in DSC analysis, which indicates the energy absorbed by the sample to break the bonds holding the water molecules within the crystal lattice. For scorodite, a characteristic peak for H₂O release occurs in the temperature range of 230-270 °C researchgate.net. It was noted that natural, well-crystalline scorodite binds its water more strongly than its synthetic, poorly crystalline counterpart, resulting in a higher temperature of release researchgate.net.
The theoretical weight loss corresponding to the removal of two water molecules from FeAsO₄·2H₂O is approximately 15.6%. TGA data allows for the precise measurement of this loss, confirming the hydration state of the material.
Table 1: TGA Weight Loss Data for Scorodite Dehydration
| Temperature Range (°C) | Event | Theoretical Weight Loss (%) | Observed Peak Temperature (°C) researchgate.net |
|---|---|---|---|
| ~200 - 300 | Dehydration (Loss of 2 H₂O) | 15.6 | 230 - 270 |
DSC analysis complements TGA by measuring the heat flow into or out of a sample as it is heated. The dehydration of scorodite is an endothermic process, meaning it requires energy input. This is observed as an endothermic peak in the DSC thermogram, with the peak temperature and area providing information about the transition temperature and the enthalpy of dehydration, respectively. Beyond dehydration, further heating can lead to phase transformations and ultimately the decomposition of the anhydrous iron(III) arsenate. These events would also be detectable by TGA and DSC as additional mass loss steps and thermal peaks.
Electrochemical Methods in Scorodite Synthesis and Stability Studies
Electrochemical methods are pivotal in both the controlled synthesis of scorodite and the evaluation of its long-term stability, which is crucial for its application in arsenic fixation. These techniques provide insights into reaction mechanisms, kinetics, and the thermodynamic stability of the compound under various redox and pH conditions.
Electrochemical Synthesis:
A novel and efficient electrochemical technique for scorodite synthesis is Gas-Diffusion Electrocrystallization (GDEx). This method utilizes a gas diffusion electrode (GDE) to facilitate the oxidation of As(III) and Fe(II) at an open-air cathode, which produces oxidizing radicals researchgate.net. This process allows for the precipitation of crystalline scorodite at lower temperatures (e.g., 50-70 °C) and ambient pressure, offering a more environmentally friendly and less energy-intensive alternative to traditional hydrothermal methods researchgate.net. Different electrochemical cell configurations, such as two-chamber setups with membranes or single-chamber membrane-less cells, have been evaluated to optimize the synthesis process researchgate.net.
Stability Studies and E-pH Diagrams:
The stability of scorodite is highly dependent on the electrochemical potential (Eh) and pH of its surrounding environment. Potential-pH (E-pH or Pourbaix) diagrams are essential electrochemical tools used to map the thermodynamic stability regions of different chemical species in an aqueous system. For the Fe-As-H₂O system, these diagrams delineate the conditions under which scorodite is the stable solid phase versus conditions where it might dissolve or transform into other compounds, such as ferric hydroxides.
E-pH diagrams show that scorodite is generally stable under oxidizing conditions and in a limited, acidic pH range. At pH values above approximately 2 to 5 (depending on conditions), scorodite can undergo incongruent dissolution, converting to more stable phases like ferrihydrite (FeOOH) and releasing arsenic into the solution. This transformation is a critical consideration for the long-term disposal of arsenic-bearing wastes. The stability region for scorodite is also influenced by temperature; for instance, the stability region tends to shrink as the temperature decreases from 95 °C to 25 °C.
Table 2: Key Electrochemical Parameters and Observations for Scorodite
| Parameter/Method | Observation/Finding | Significance |
|---|---|---|
| E-pH (Pourbaix) Diagrams | Scorodite is stable in a limited acidic pH and oxidizing potential (Eh) range. | Predicts long-term stability and potential for arsenic release under different environmental conditions. |
| Local-Cell Model (with Hematite) | Fe²⁺ acts as a catalyst, accelerating scorodite formation through electrochemical reduction of hematite (B75146) and oxidation of Fe²⁺ researchgate.net. | Elucidates the reaction mechanism for synthesis using solid iron oxides. |
| Gas-Diffusion Electrocrystallization (GDEx) | Allows for scorodite synthesis at lower temperatures (50-70 °C) and ambient pressure by generating oxidizing species at a cathode researchgate.net. | Provides a more energy-efficient and potentially greener synthesis route. |
By analyzing polarization behaviors and open-circuit potentials, researchers can unravel the multistep reactions involved in scorodite formation and dissolution, leading to better strategies for synthesizing highly stable crystalline scorodite for effective arsenic immobilization researchgate.net.
Compound Index
Computational Chemistry and Modeling of Iron Iii Arsenate Dihydrate Systems
Quantum Mechanical (QM) Studies on Iron(III) Arsenate Dihydrate
Quantum mechanical methods, particularly Density Functional Theory (DFT) and ab-initio calculations, are employed to investigate the electronic structure, bonding, and energetics of scorodite. These first-principles approaches provide a fundamental understanding of the material's intrinsic properties.
Density Functional Theory has been instrumental in elucidating the bulk and surface characteristics of scorodite. DFT calculations have been used to optimize the crystal structure of scorodite and analyze the atomic bonding relationships within the mineral rsc.orgmsu.ru.
Studies have shown that the tetrahedral [AsO₄] and octahedral [FeO₄(H₂O)₂] units are stable components of the scorodite crystal structure rsc.orgmsu.ru. The covalent bond strength between the arsenic atom and the bridging oxygen atom is greater than that between the iron atom and the bridging oxygen rsc.orgmsu.ru. The water molecules within the crystal structure maintain their stability through electrostatic interactions with iron and hydrogen bonding with oxygen atoms rsc.orgmsu.ru.
Interactive Table: DFT-Calculated Properties of Scorodite
| Property | Finding | Source |
|---|---|---|
| Crystal Structure Stability | Tetrahedral [AsO₄] and octahedral [FeO₄(H₂O)₂] groups are stable. | rsc.orgmsu.ru |
| Atomic Bonding | The As-O covalent bond is stronger than the Fe-O bond with the bridging oxygen. | rsc.orgmsu.ru |
| Water Molecule Stability | Maintained by electrostatic interactions (Ow-Fe) and hydrogen bonding (H-Ob). | rsc.orgmsu.ru |
| Surface Fe Coordination | Can coordinate with OH and H₂O. | rsc.orgmsu.ru |
| Surface As Coordination | Forms stable coordination primarily with OH. | rsc.orgmsu.ru |
| Surface Fe Relaxation | Fe atoms retract inwards when coordinated with two H₂O molecules. | rsc.orgmsu.ru |
| Effect of Surface Hydroxylation | Increased hydroxylation of Fe decreases the Fe-Ob bond strength. | rsc.orgmsu.ru |
Ab-initio calculations, which are based on first principles without empirical parameters, are crucial for determining the energetics and reaction pathways of scorodite formation and dissolution. These calculations provide thermodynamic data, such as enthalpies of formation, which are essential for predicting the stability of scorodite and its polymorphs colab.ws.
Calorimetric measurements, which can be compared with and validated by ab-initio calculations, have determined the enthalpies of formation from the elements at standard temperature and pressure for scorodite and related phases. These studies have confirmed that scorodite is the most stable iron arsenate phase under a wide range of conditions relevant to terrestrial surface environments colab.ws. The anhydrous form (FeAsO₄), parascorodite, and kaňkite (FeAsO₄·3.5H₂O) are either metastable or stable only under restricted conditions colab.ws.
The Gibbs free energies of formation derived from these studies are critical for calculating the solubility product of scorodite, which is in excellent agreement with values derived from solubility experiments colab.ws. Understanding the energetics of scorodite dissolution is vital for assessing its long-term stability as an arsenic-sequestering mineral. The dissolution process can be influenced by various factors, including pH and the presence of other minerals arizona.edunih.gov.
Interactive Table: Thermodynamic Properties of Scorodite and Related Phases
| Compound | Enthalpy of Formation (kJ·mol⁻¹) | Gibbs Free Energy of Formation (kJ·mol⁻¹) | Standard Entropy (J·mol⁻¹·K⁻¹) | Source |
|---|---|---|---|---|
| Scorodite (FeAsO₄·2H₂O) | -1508.9 ± 2.9 | -1284.8 ± 2.9 | 188.0 ± 2.1 | colab.ws |
| Parascorodite (FeAsO₄·2H₂O) | -1506.6 ± 2.9 | -1282.5 | Estimated | colab.ws |
| Kaňkite (FeAsO₄·3.5H₂O) | -1940.2 ± 2.8 | -1629.6 ± 2.9 | 247.6 ± 2.8 | colab.ws |
| FeAsO₄ (anhydrous) | -899.0 ± 3.0 | -786.7 | Estimated | colab.ws |
Molecular Dynamics (MD) Simulations for Dynamic Processes
Molecular dynamics simulations offer a means to study the time-dependent behavior of scorodite systems, providing insights into processes such as water-mineral interactions and ion transport that are not accessible through static quantum mechanical calculations.
The interaction between water and the scorodite surface is a critical factor influencing its dissolution and the potential release of arsenic. While specific MD simulations focusing solely on the scorodite-water interface are not extensively reported in the reviewed literature, studies on analogous systems like water-silica and other water-oxide interfaces provide valuable insights into the expected behavior purdue.edutemple.eduresearchgate.netyoutube.comnih.gov.
These simulations typically show that water molecules form structured layers at the mineral surface, with their orientation and dynamics being significantly different from bulk water. The surface chemistry of scorodite, with its specific arrangements of iron, arsenic, and oxygen atoms, as well as the presence of hydroxyl groups, will dictate the nature of hydrogen bonding and electrostatic interactions with water molecules.
A study on the effect of copper ions on the hydrothermal precipitation of scorodite utilized molecular dynamics simulations to understand the role of these ions in the formation process purdue.edu. The results indicated that Cu²⁺ enhances the coprecipitation of arsenic and iron, leading to well-crystallized scorodite. This suggests that the interactions at the mineral-water interface during crystal growth are significantly influenced by the solution chemistry. The simulations showed that the presence of copper ions facilitates the formation of stable scorodite clusters from hydrated Fe(III) and As(V) ions purdue.edu.
The transport of ions and the diffusion of water molecules within the scorodite crystal lattice are important for understanding its long-term stability and potential for alteration. There is a notable lack of specific molecular dynamics studies on ion transport and diffusion within the scorodite lattice in the reviewed literature.
However, MD simulations are a powerful tool for investigating such phenomena in crystalline solids maine.edunih.govnih.govcaltech.edu. In principle, such simulations could provide valuable data on the mobility of constituent ions (Fe³⁺, As⁵⁺) and water molecules, as well as the diffusion of impurity ions through the lattice. This information would be crucial for predicting the rate of scorodite degradation and the potential for arsenic release over geological timescales. The diffusion pathways and activation energies for ion hopping could be determined, providing a more complete picture of the dynamic behavior of this mineral.
Thermodynamic Modeling and Geochemical Speciation
Thermodynamic modeling is essential for predicting the stability of scorodite and the speciation of iron and arsenic in aqueous systems under various geochemical conditions. These models rely on accurate thermodynamic data for all relevant solid phases and aqueous species researchgate.netresearchgate.netmurdoch.edu.auresearchgate.netresearchgate.netresearchgate.net.
The solubility of scorodite is a key parameter in these models and has been the subject of numerous studies. The solubility is known to be pH-dependent, with scorodite exhibiting incongruent dissolution at pH values above approximately 2, leading to the precipitation of ferric hydroxides arizona.edu. This incongruent dissolution can significantly impact the concentration of arsenic in solution.
Geochemical modeling codes, such as PHREEQC, are used to simulate the dissolution and precipitation of scorodite and to calculate the speciation of iron and arsenic in solution msu.ruresearchgate.net. These models must take into account the formation of various aqueous complexes, including ferric hydroxide (B78521), ferric sulfate (B86663), and ferric arsenate complexes, to accurately predict the solubility of scorodite msu.ru.
Recent evaluations of thermodynamic data have led to more consistent and reliable databases for arsenic species, which are crucial for improving the accuracy of geochemical models researchgate.netresearchgate.netmurdoch.edu.au. These models are vital for assessing the long-term stability of scorodite in natural and engineered environments, such as mine waste repositories and contaminated sites.
Interactive Table: Key Factors in Thermodynamic Modeling of Scorodite
| Factor | Importance | Source |
|---|---|---|
| pH | Controls congruent vs. incongruent dissolution and arsenic mobility. | arizona.edunih.gov |
| Aqueous Complexes | Ferric hydroxide, sulfate, and arsenate complexes affect calculated solubility. | msu.ru |
| Thermodynamic Database | Accurate data for all relevant species is crucial for reliable predictions. | researchgate.netresearchgate.netmurdoch.edu.au |
| Co-existing Minerals | Precipitation of ferric hydroxides can control arsenic concentrations. | arizona.eduresearchgate.net |
Prediction of Scorodite Stability Fields and Solubility Products
Computational models are instrumental in defining the conditions under which scorodite is stable and in predicting its solubility, which dictates the aqueous arsenic concentration in equilibrium with the solid phase. The stability of scorodite is highly dependent on factors such as pH, redox potential (Eh), and temperature.
The solubility product constant (Ksp) is a key thermodynamic parameter used to quantify the solubility of scorodite. It represents the equilibrium constant for the dissolution reaction:
FeAsO₄·2H₂O(s) ⇌ Fe³⁺(aq) + AsO₄³⁻(aq) + 2H₂O(l)
However, the determination of a definitive Ksp value for scorodite has been challenging, with reported log Ksp values spanning several orders of magnitude. researchgate.netresearchgate.net This variability is attributed to differences in experimental conditions, the crystallinity of the scorodite samples, and the consideration of various aqueous complexes in the calculations. msu.ruarizona.edu For instance, solubility products for amorphous ferric arsenate are significantly higher than those for crystalline scorodite. msu.ru
Computational geochemical models, such as PHREEQC, are frequently used to calculate scorodite solubility and stability fields by incorporating thermodynamic data for all relevant aqueous species and solid phases. researchgate.net These models can simulate the influence of co-existing minerals, such as ferric hydroxides (e.g., goethite), on scorodite stability. researchgate.net Scorodite is known to dissolve incongruently, particularly at pH values above 2, transforming into more stable iron oxyhydroxides and releasing arsenic into the solution. arizona.edunih.gov Modeling efforts have shown that the stability field of scorodite is limited, and it is considered metastable with respect to the conversion to ferric oxyhydroxides over long periods, a process that can be accelerated in high pH environments. researchgate.net
| Investigator(s) | log Ksp | Notes |
|---|---|---|
| Chukhlantsev (1956) | -20.24 to -21.05 | Did not consider important ferric hydroxide and sulfate complexes. msu.ruarizona.edu |
| Dove and Rimstidt (1985) | -21.7 ± 0.5 | Measurements were made in a pH range where scorodite dissolves incongruently. msu.ruarizona.edu |
| Krause and Ettel (1988) | -25.83 ± 0.07 | For crystalline scorodite, showing significantly lower solubility than amorphous forms. msu.rusemanticscholar.org |
| Zhu and Merkel (2001) | Recalculated Ksp to be 2-3 orders of magnitude lower than earlier reports using PHREEQC2. researchgate.net | Considered a wider range of aqueous complexes. researchgate.net |
Speciation of Aqueous Iron-Arsenic Complexes in Geochemical Environments
Spectroscopic studies combined with computational quantum chemical modeling have identified the formation of water-soluble molecular complexes between iron and arsenic. stevens.edu At very acidic conditions (pH < 2), soluble iron-arsenic complexes can form. As the pH increases to between 2 and 5, the formation of solid precipitates is favored. stevens.edu Interestingly, at near-neutral pH (5 to 7), soluble iron-arsenic molecular complexes can reappear. stevens.edu
The primary aqueous complexes formed between ferric iron and arsenate are believed to be FeH₂AsO₄²⁺ and FeHAsO₄⁺. researchgate.net The formation of these complexes is pH-dependent, and they can act as precursors to the precipitation of ferric arsenate solids. researchgate.net Thermodynamic data for these complexes are incorporated into geochemical models to accurately predict arsenic speciation and mobility in natural waters. Density functional theory (DFT) calculations have been used to model the molecular structure of these complexes, suggesting a monodentate configuration for some soluble Fe(III)-As(V) species. researchgate.net
Surface complexation models are another critical computational tool used to describe the adsorption of arsenate onto the surfaces of iron(III) (hydr)oxides, such as ferrihydrite and goethite. geologyscience.rudiva-portal.org These models simulate the formation of inner-sphere surface complexes, where arsenate binds directly to the iron atoms on the mineral surface. Different binding geometries, such as monodentate and bidentate complexes, have been proposed and investigated using computational methods. geologyscience.rudiva-portal.org The presence of other ions in solution, such as carbonate, can compete with arsenate for sorption sites, a process that can be effectively modeled to predict arsenic mobilization. acs.orghydrochemistry.eu
| Aqueous Complex | Predominant pH Range | Significance |
|---|---|---|
| FeH₂AsO₄²⁺ | Acidic | Contributes to arsenic mobility at low pH; precursor to precipitation. researchgate.net |
| FeHAsO₄⁺ | Acidic to near-neutral | Influences scorodite solubility and arsenic transport in solution. researchgate.net |
| Fe(III)-As(V) complexes with 1:2 Fe:As mole ratio | pH > 5 | Can enhance the solubility of Fe(III) at neutral pH. researchgate.net |
Modeling Phase Transformations and Reaction Kinetics
Computational models are also employed to understand the kinetics of scorodite formation and dissolution, which are crucial for both its synthesis for arsenic disposal and the prediction of its long-term stability.
The formation of crystalline scorodite often proceeds through the transformation of a poorly crystalline or amorphous ferric arsenate precursor. researchgate.net The kinetics of this transformation can be described by nucleation-growth models, such as the Avrami-Erofeev model. researchgate.net These models characterize the sigmoidal kinetic curves observed during the crystallization process, which includes an induction period followed by a self-acceleration stage. The rates of these transformations are strongly dependent on factors like pH and temperature. researchgate.net
The dissolution kinetics of scorodite have also been the subject of modeling studies. The rate of dissolution is influenced by pH, with the slowest rates typically observed around pH 3. nih.gov At both lower and higher pH values, the dissolution rate increases. nih.gov Kinetic models of scorodite dissolution must account for the transition from congruent dissolution at low pH to incongruent dissolution at higher pH, where the precipitation of iron hydroxides can affect the measured rates. nih.gov
Future Research Trajectories and Emerging Applications of Iron Iii Arsenate Dihydrate
Development of Novel Synthesis Routes for Enhanced Crystallinity and Purity
The efficacy of arsenic immobilization in scorodite is intrinsically linked to its crystallinity and purity. Future research is actively pursuing novel synthesis methods to enhance these properties, moving beyond conventional hydrothermal techniques which often require high temperatures and pressures.
Atmospheric pressure synthesis is a key area of development, with studies showing that well-crystallized scorodite can be precipitated from chloride and sulfate (B86663) media at temperatures below 100°C by carefully controlling supersaturation and using seed crystals. rsc.org Electrochemical methods, such as gas-diffusion electrocrystallization (GDEx), are also emerging as a promising alternative. The GDEx process can synthesize crystalline scorodite at temperatures as low as 50°C, offering a potential reduction in energy requirements and chemical usage. researchgate.net
The choice of iron source is another critical factor being investigated. While liquid iron salts are common, research into solid iron sources like pyrite and magnetite is underway to reduce operational costs. rsc.org A novel approach involves using ferrihydrite as an in situ iron donor, which dissolves and then co-precipitates with arsenic ions on its surface to form stable scorodite. miami.edu Furthermore, the use of waste materials, such as iron sludge from acid mine drainage treatment, is being explored as a sustainable iron source for biogenic scorodite formation. mdpi.com
The influence of various physical and chemical parameters on scorodite crystallization is also a focal point of ongoing research. For instance, ultrasound irradiation has been shown to lower reaction temperatures and shorten reaction times, thereby improving synthesis efficiency. rsc.org The rate of scorodite formation has been observed to increase dramatically with a small temperature increase from 85°C to 100°C in ambient pressure precipitation. researchgate.net
Table 1: Comparison of Scorodite Synthesis Methods
| Synthesis Method | Key Features | Advantages | Research Focus |
| Hydrothermal | High temperature (>150°C) and pressure | High crystallinity | Reducing energy and cost |
| Atmospheric | Lower temperature (<100°C), ambient pressure | Simpler operation, lower cost | Supersaturation control, seeding |
| Electrochemical (GDEx) | Low temperature (e.g., 50°C) | Reduced energy and chemical use | Optimizing reactor design |
| Biogenic | Microorganism-mediated | Environmentally friendly, control over supersaturation | Utilizing waste iron sources |
| Solid Iron Source | Use of ferrihydrite, pyrite, magnetite | Cost-effective | Understanding reaction mechanisms |
In-situ Characterization of Scorodite Formation and Transformation Processes
A deeper understanding of the nucleation and growth of scorodite crystals is crucial for controlling the final product's properties. Future research will increasingly rely on in-situ characterization techniques to observe these processes in real-time.
Studies have revealed that scorodite formation is often preceded by the formation of a gel-like amorphous precursor. researchgate.netresearchgate.net This precursor, which can contain sulfate ions, undergoes a process of dissolution and re-crystallization to form crystalline scorodite. mdpi.com The transformation of this amorphous phase is a critical step in achieving a stable final product. For instance, in biogenic scorodite formation, microbial oxidation leads to the precipitation of sulfate-bearing amorphous precursors, which then transform into crystalline scorodite. mdpi.com
Advanced analytical techniques are being employed to probe these transformations. Cross-sectional Scanning Electron Microscopy (SEM) and Extended X-ray Absorption Fine Structure (EXAFS) analysis have been used to reveal the dynamic changes on the surface of iron sludge during biogenic scorodite formation, supporting a faster arsenic adsorption and nucleation process. mdpi.com Understanding the electrochemical aspects of scorodite synthesis, particularly when using solid iron sources like hematite (B75146), is another area of active investigation. It is believed that electron exchange between Fe(II) in solution and Fe(III) from the solid source plays a vital role in the formation of the gel-like precursor and its subsequent conversion to crystalline scorodite. researchgate.net
Advanced Computational Modeling of Complex Scorodite-Water-Mineral Interfaces
Computational modeling is becoming an indispensable tool for elucidating the complex interactions at scorodite-water-mineral interfaces at the atomic level. Density Functional Theory (DFT) is being used to optimize the scorodite crystal structure and analyze atomic bonding. rsc.org DFT studies have provided insights into the stability of the tetrahedral [AsO₄] and octahedral [FeO₄(2H₂O)] groups within the scorodite structure and the nature of the bonding between these groups. rsc.org These models also help in understanding the configuration of water molecules within the crystal and at the surface, which is crucial for predicting scorodite's long-term stability. rsc.orgresearchgate.net
Molecular Dynamics (MD) simulations are another powerful technique being applied to study the behavior of ions and molecules at the scorodite-water interface. ohio.edunih.gov These simulations can provide a dynamic picture of adsorption processes, the influence of impurities on crystal growth, and the mechanisms of scorodite dissolution. By understanding these fundamental processes, it may be possible to design more effective strategies for arsenic immobilization.
Computational Fluid Dynamics (CFD) is also expected to play a role in optimizing scorodite precipitation processes on an industrial scale. mdpi.commdpi.com CFD can be used to model the hydrodynamics, heat transfer, and mass transfer within crystallization reactors, allowing for the optimization of reactor design and operating conditions to achieve the desired crystal size distribution and purity.
Role of Microbial Communities in Scorodite Geochemical Cycling
Microorganisms play a significant, yet not fully understood, role in the geochemical cycling of arsenic and the formation and stability of scorodite. The "Bioscorodite Process" is a prime example of harnessing microbial activity for environmental benefit. wur.nlwur.nl This process utilizes thermo-acidophilic archaea, such as Acidianus brierleyi, to biologically oxidize Fe²⁺ and As(III), leading to the precipitation of highly crystalline scorodite at around 70°C. mdpi.comwur.nlnih.gov A key advantage of this biological approach is the ability to control the supersaturation level by managing the rate of biological oxidation, which results in better crystallinity of the final product. wur.nl
Future research will focus on several key areas related to microbial involvement with scorodite:
Enhancing Biogenic Precipitation: Investigating the use of mixed microbial cultures to potentially improve the efficiency and robustness of the bioscorodite process. researchgate.net
Microbial Dissolution: Understanding the conditions under which microbial communities might destabilize scorodite. There is evidence that some bacteria can utilize scorodite as a source of arsenate for anaerobic respiration, potentially leading to the release of arsenic back into the environment. nih.gov
Surface Interactions: Exploring how microbial cells and their extracellular polymeric substances (EPS) interact with scorodite surfaces, which could influence nucleation, growth, and dissolution rates. researchgate.net
Table 2: Key Microorganisms in Scorodite Geochemical Cycling
| Microorganism | Role | Process |
| Acidianus brierleyi | Mediates scorodite formation | Oxidizes Fe²⁺ and As(III) to facilitate precipitation |
| Sulfate-reducing bacteria (SRB) | Potential for arsenic sequestration | Can precipitate arsenic as metal sulfides |
| Sulfurospirillum barnesii | Potential for scorodite dissolution | Can use arsenate from scorodite as a terminal electron acceptor |
Exploration of Scorodite-Based Materials for Specialized Environmental Engineering Applications
While the primary application of scorodite is the long-term stable disposal of arsenic from metallurgical and industrial waste streams, research is beginning to explore more specialized environmental engineering applications. researchgate.net
One emerging area is the development of composite materials to enhance the stability and performance of scorodite. For example, encapsulating scorodite particles with highly stable minerals like hydroxyapatite and fluorapatite has been shown to significantly reduce the release of arsenic in both oxic and anoxic environments. mdpi.comresearchgate.net This surface coating technology could provide an additional layer of safety for the disposal of arsenic-containing wastes.
There is also potential for scorodite to be used as a component in reactive barriers for in-situ groundwater remediation. Its ability to slowly release arsenic under specific conditions could be investigated for agricultural applications requiring controlled delivery of this trace element, although this would require careful risk assessment. Furthermore, the use of scorodite as an occasional ore of arsenic highlights its potential as a source material if economically viable extraction methods are developed. le-comptoir-geologique.com The unique surface chemistry of scorodite could also be explored for catalytic or electrochemical applications, though this research is still in its nascent stages.
Q & A
What are the recommended methods for synthesizing iron(III) phosphate dihydrate in a laboratory setting?
Basic Research Question
Iron(III) phosphate dihydrate (FePO₄·2H₂O) is typically synthesized via controlled precipitation. Mix iron(III) chloride hexahydrate (FeCl₃·6H₂O) with a phosphate source (e.g., sodium phosphate) under acidic conditions (pH 2-3 adjusted with dilute HCl) to prevent Fe³⁺ hydrolysis. Age the precipitate at 60–80°C for 24 hours to enhance crystallinity, followed by washing with deionized water (test for residual Cl⁻ with AgNO₃). Dry at 80°C under vacuum to retain the dihydrate structure. For reproducibility, standardize reagent concentrations and aging times across batches .
Which characterization techniques are essential for confirming the structure and purity of iron(III) phosphate dihydrate?
Basic Research Question
Use a multi-technique approach:
- X-ray diffraction (XRD): Compare peaks with reference patterns (e.g., COD-7218522) to confirm orthorhombic/monoclinic structure .
- Thermogravimetric analysis (TGA): Observe ~12% mass loss at 140–160°C, corresponding to the release of 2 H₂O molecules .
- FTIR spectroscopy: Identify PO₄³⁻ asymmetric stretching (1000–1100 cm⁻¹) and Fe-O vibrations (~500 cm⁻¹) .
- Elemental analysis (ICP-OES): Verify Fe:P molar ratio (1:1) and rule out impurities like chloride .
How does pH influence the solubility and stability of iron(III) phosphate dihydrate in aqueous systems?
Basic Research Question
The compound is sparingly soluble in water (<0.1 mg/L at 25°C) but dissolves in strong acids (e.g., HCl) via ligand exchange. Stability is pH-dependent:
- pH < 2: Rapid dissolution into Fe³⁺ and H₃PO₄.
- pH 2–4: Colloidal suspensions form; stabilize with citrate buffers (0.1 M, pH 3.5) for kinetic studies.
- pH > 4: Risk of hydrolysis to iron(III) hydroxides. Monitor dissolved Fe³⁺ via UV-Vis spectroscopy (λ = 240 nm) .
How can researchers resolve contradictions in reported crystallographic data for iron(III) phosphate dihydrate?
Advanced Research Question
Discrepancies in lattice parameters arise from synthesis variables (e.g., aging temperature, precursor purity). Mitigate by:
- Standardizing hydrothermal synthesis (±2°C control).
- Performing Rietveld refinement of XRD data against COD entries.
- Validating with ⁵⁷Fe Mössbauer spectroscopy to confirm Fe³⁺ oxidation state and coordination symmetry.
- Cross-lab validation using shared precursor solutions to minimize batch variability .
What experimental strategies prevent phase transformation during thermal analysis of iron(III) phosphate dihydrate?
Advanced Research Question
To accurately study dehydration (FePO₄·2H₂O → FePO₄):
- Use slow heating rates (2°C/min) in inert atmospheres (N₂/Ar) for TGA-DSC.
- Quench-cool samples at 150°C intervals for ex-situ XRD to identify intermediates.
- Pair with dynamic vapor sorption (DVS) to map rehydration hysteresis.
- Avoid humidity fluctuations during cooling to prevent artifact formation .
How do phosphate adsorption studies using iron(III) phosphate dihydrate address discrepancies in surface complexation models?
Advanced Research Question
To refine surface models:
- Pretreat samples with 0.1 M NH₄-oxalate (pH 3) to remove amorphous phases.
- Conduct potentiometric titration (pH 2–10, 0.01 M KNO₃) and fit data to the CD-MUSIC model with ≥3 surface sites.
- Couple with ICP-MS to monitor Fe³⁺ leaching and EXAFS to probe phosphate bonding geometry.
- Validate against competitive adsorption studies with As(V)/Cr(VI) oxyanions .
How can polymorphism in iron(III) phosphate dihydrate be controlled during synthesis?
Advanced Research Question
Polymorph formation (e.g., orthorhombic vs. monoclinic) depends on:
- Nucleation rate: Use seed crystals or slow precipitation (dropwise reagent addition).
- Aging temperature: Higher temperatures (80°C) favor monoclinic phases.
- Additives: Ethylene glycol (10% v/v) templates specific crystal faces.
- Characterize polymorphs via Raman spectroscopy (differences in PO₄³⁻ symmetric stretching at 950–980 cm⁻¹) .
What mechanistic insights guide the optimization of iron(III) phosphate dihydrate for catalytic applications?
Advanced Research Question
For catalytic performance (e.g., in Fenton-like reactions):
- Dope with transition metals (e.g., Mn²⁺) during synthesis to enhance redox activity.
- Measure surface hydroxyl density via temperature-programmed desorption (TPD) of NH₃/CO₂.
- Correlate catalytic efficiency with BET surface area and pore-size distribution (N₂ adsorption isotherms).
- Track radical generation (•OH) using EPR spectroscopy with DMPO spin trapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
